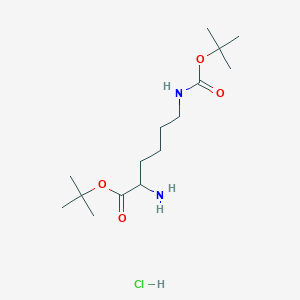

H-Lys(Boc)-OtBu.HCl

概要

説明

H-Lys(Boc)-OtBu.HCl: Nε-Boc-L-lysine tert-butyl ester hydrochloride , is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

科学的研究の応用

Chemistry: : H-Lys(Boc)-OtBu.HCl is extensively used in peptide synthesis as a building block for creating complex peptides and proteins .

Biology: : It is used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .

Medicine: : The compound is utilized in the development of peptide therapeutics and diagnostic agents .

Industry: : It finds applications in the production of biocompatible materials and as a reagent in various chemical processes .

作用機序

Target of Action

The primary target of H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine, is histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

this compound interacts with its targets, the HDACs, by providing a lysine residue that can be deacetylated . This interaction leads to changes in the conformation and/or activity of the substrates .

Biochemical Pathways

The action of this compound affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs, facilitated by this compound, plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

The pharmacokinetics of H-Lys(Boc)-OtBuIt is known that the compound is commonly used in solution phase peptide synthesis , suggesting that it may have good solubility in certain solvents

Result of Action

The result of the action of this compound is the deacetylation of lysine residues in histone and nonhistone proteins . This can lead to changes in the conformation and/or activity of these proteins, affecting various cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound is recommended to be stored at temperatures between 2-8°C

準備方法

Synthetic Routes and Reaction Conditions: The preparation of H-Lys(Boc)-OtBu.HCl involves several steps:

Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of Hydrochloride Salt: The final product is obtained by treating the esterified compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection and esterification: Using large reactors to handle the reagents and intermediates.

Purification: Employing techniques such as crystallization or chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions:

Substitution Reactions: The Boc and tert-butyl groups can be selectively removed under acidic conditions, allowing for further functionalization of the lysine derivative.

Hydrolysis: The ester bond can be hydrolyzed under basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.

Major Products Formed:

Deprotected Lysine Derivatives: Removal of the Boc group yields Nε-L-lysine.

Free Carboxyl Group: Hydrolysis of the ester bond yields the free carboxyl group.

類似化合物との比較

Similar Compounds

Nε-Boc-L-lysine: Similar in structure but lacks the tert-butyl ester group.

Nε-Boc-L-lysine methyl ester hydrochloride: Similar but with a methyl ester instead of a tert-butyl ester.

Uniqueness: : H-Lys(Boc)-OtBu.HCl is unique due to its dual protective groups, which provide greater control and flexibility in peptide synthesis compared to other lysine derivatives .

生物活性

H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine tert-butyl ester hydrochloride, is a derivative of lysine widely utilized in peptide synthesis. Its unique structural features, including protective groups, facilitate the formation of complex peptides while minimizing unwanted side reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

- Molecular Formula : C15H31ClN2O4

- Molecular Weight : 338.87 g/mol

- CAS Number : 13288-57-8

- Purity : >95% (HPLC)

This compound primarily targets histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins. The compound provides a lysine residue that can undergo deacetylation, influencing protein function and cellular processes.

Biochemical Pathways

The action of this compound affects the acetylation status of lysine residues on proteins, which is dynamically regulated by histone acetyltransferases (HATs) and HDACs. This modulation has implications for various cellular functions, including:

- Gene expression regulation

- Cell cycle control

- Apoptosis

Applications in Research and Medicine

This compound is extensively used in:

- Peptide Synthesis : As a building block for creating complex peptides and proteins.

- Drug Development : In the synthesis of peptide-based drugs targeting specific biological pathways.

- Protein Interaction Studies : To investigate protein-protein interactions and their biological consequences.

Case Studies

-

Synthesis of TLR2 Agonistic Peptides :

A study demonstrated the efficient synthesis of potent TLR2 agonistic peptides using this compound as a key building block. The synthesis involved multiple steps, including protection and coupling reactions, yielding high purity products suitable for biological assays . -

Peptide Therapeutics Development :

Research has shown that derivatives of this compound can enhance the therapeutic potential of peptide drugs by improving their stability and bioavailability. For instance, modifications to the lysine side chain have been explored to optimize pharmacokinetic properties while maintaining biological activity .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Nε-Boc protection, tert-butyl ester | Greater control in peptide synthesis |

| Nε-Boc-L-lysine | Lacks tert-butyl ester | Simpler structure, less versatile |

| Nε-Boc-L-lysine methyl ester HCl | Methyl ester instead of tert-butyl | Different solubility and reactivity |

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its solubility in organic solvents, making it suitable for solution-phase peptide synthesis. The stability of the protective groups under various conditions allows for controlled release during peptide assembly.

特性

IUPAC Name |

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPQINFXPIRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-57-8 | |

| Record name | NSC164053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。